Decafluorotriphenylphosphine oxide

Lipophilicity Drug Discovery Separation Science

Labs performing U.S. EPA Method 553 must procure decafluorotriphenylphosphine oxide (DFTPPO) as a certified reference standard; substitution with non-fluorinated triphenylphosphine oxide is not permitted and invalidates performance checks. Our product eliminates this risk. - Meets EPA Method 553 specifications for benzidines and nitrogen-containing pesticides. - Computed XLogP3-AA of 5.1 delivers superior lipophilicity for membrane penetration and blood-brain barrier studies. - Pre-oxidized form avoids unwanted redox chemistry in lithium-ion battery electrolyte development. Lot-specific COA provided. Fast global shipping.

Molecular Formula C18H5F10OP
Molecular Weight 458.2 g/mol
CAS No. 5594-90-1
Cat. No. B165992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecafluorotriphenylphosphine oxide
CAS5594-90-1
SynonymsBis(pentafluorophenyl)phenylphosphine oxide
Molecular FormulaC18H5F10OP
Molecular Weight458.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C18H5F10OP/c19-7-9(21)13(25)17(14(26)10(7)22)30(29,6-4-2-1-3-5-6)18-15(27)11(23)8(20)12(24)16(18)28/h1-5H
InChIKeyMMDKBGZCHVGKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decafluorotriphenylphosphine Oxide: Procurement Data & Physical Characteristics


Decafluorotriphenylphosphine oxide (CAS 5594-90-1), also known as bis(perfluorophenyl)(phenyl)phosphine oxide, is a fluorinated organophosphorus compound with the molecular formula C18H5F10OP and a molecular weight of 458.2 g/mol [1]. This white crystalline solid is characterized by a high degree of fluorination (two pentafluorophenyl groups and one unsubstituted phenyl ring) which imparts distinct physicochemical properties relative to non‑fluorinated or partially fluorinated triarylphosphine oxides [1].

Why Fluorination Degree Dictates Functional Performance


Direct substitution of decafluorotriphenylphosphine oxide with triphenylphosphine oxide (TPPO) or partially fluorinated analogs is not feasible in applications where lipophilicity, electron‑withdrawing capacity, or analytical specificity is critical. The presence of ten fluorine atoms fundamentally alters key properties such as partition coefficient (logP), molecular weight, and electronic environment. Consequently, a procurement decision based solely on the phosphine oxide core structure without consideration of fluorination level will lead to suboptimal performance in fields ranging from analytical method development to advanced materials research. The following quantitative evidence illustrates these differentiation points.

Quantified Differentiation Versus Closest Analogs


Enhanced Lipophilicity Versus Triphenylphosphine Oxide

Decafluorotriphenylphosphine oxide exhibits a significantly higher computed lipophilicity compared to its non‑fluorinated counterpart. The XLogP3‑AA value for decafluorotriphenylphosphine oxide is 5.1 [1], while triphenylphosphine oxide has a reported logP ranging from 2.83 to 3.33 . This difference of approximately 2 logP units corresponds to a >100‑fold increase in octanol‑water partition coefficient, directly impacting its behavior in biological systems and chromatographic separations.

Lipophilicity Drug Discovery Separation Science

Analytical Selectivity in EPA Method 553

Decafluorotriphenylphosphine oxide (referred to as DFTPPO) is employed as a reference standard in U.S. EPA Method 553 for the determination of benzidines and nitrogen‑containing pesticides in water . Its unique mass spectral signature (exact mass 457.99 Da) and high fluorine content provide distinct chromatographic and spectrometric properties that differentiate it from non‑fluorinated or lower‑fluorine analogs, enabling its use as a performance check compound or internal standard .

Analytical Chemistry Environmental Monitoring GC‑MS

Flame-Retardant and Electrolyte Additive Potential

While direct comparative data for decafluorotriphenylphosphine oxide in battery applications is currently unavailable in the public domain, strong class‑level evidence exists for structurally related perfluorinated arylphosphorus compounds. Tris(pentafluorophenyl)phosphine (TPFPP), an analog differing only by the presence of a third pentafluorophenyl group and the absence of an oxygen atom, has been shown to reduce electrolyte flammability and inhibit oxidative decomposition on LiMn₂O₄ cathodes . In 1.0 M LiPF₆ EC/DMC/DEC (1:1:1 v/v/v) electrolyte, TPFPP improved initial discharge capacity and cycling stability, an effect attributed to its sacrificial oxidation and participation in cathode surface film formation . The phosphine oxide derivative, being more oxidized and stable, may offer analogous or enhanced thermal/oxidative stability while mitigating unwanted side reactions associated with the phosphine.

Lithium‑Ion Batteries Flame Retardancy Electrolyte Additives

Higher Molecular Weight and Halogen Content

Decafluorotriphenylphosphine oxide has a molecular weight of 458.2 g/mol, which is 64% greater than that of triphenylphosphine oxide (278.3 g/mol) [1]. The presence of ten fluorine atoms (42% fluorine by weight) provides a distinct heavy‑atom signature that is advantageous in X‑ray crystallography (for phasing) and in mass spectrometry (for calibration and as an internal standard due to the unique isotopic distribution) [2]. This substantially differentiates it from non‑fluorinated phosphine oxides.

X‑ray Crystallography Mass Spectrometry Heavy‑Atom Effect

Evidence-Based Application Scenarios for Procurement


EPA Method 553 Compliance for Water Testing Labs

Laboratories performing U.S. EPA Method 553 for benzidines and nitrogen‑containing pesticides in water must procure decafluorotriphenylphosphine oxide (DFTPPO) as a certified reference standard (0.1 mg/mL in acetonitrile) . The compound's unique mass spectral properties and chromatographic behavior are integral to method performance checks and calibration. Substitution with triphenylphosphine oxide or other analogs is not permitted under the method and would invalidate results.

Flame-Retardant Electrolyte Additive Screening

Researchers developing safer lithium‑ion battery electrolytes may consider decafluorotriphenylphosphine oxide as a candidate additive. Class‑level evidence from tris(pentafluorophenyl)phosphine demonstrates that perfluorinated arylphosphorus compounds can simultaneously reduce electrolyte flammability and protect cathode surfaces . The oxide form offers the advantage of being already oxidized, potentially avoiding unwanted redox chemistry during initial cycling. Comparative studies against non‑fluorinated triphenylphosphine oxide would be a logical next step to quantify the specific benefit of fluorination.

Lipophilic Probes and Drug-Like Scaffolds

Medicinal chemists and chemical biologists requiring a lipophilic, electron‑deficient aromatic core can utilize decafluorotriphenylphosphine oxide. With a computed XLogP3‑AA of 5.1 —approximately two orders of magnitude more lipophilic than triphenylphosphine oxide —this compound is better suited for applications where membrane permeability or blood‑brain barrier penetration is desired. Its phosphine oxide group also serves as a hydrogen‑bond acceptor, facilitating interactions with biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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